三氟甲磺酸锌

概述

描述

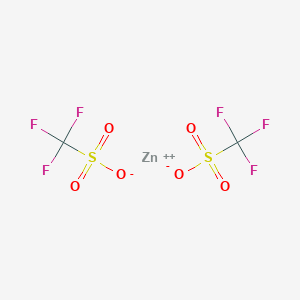

Zinc trifluoromethanesulfonate, also known as zinc triflate, is a zinc salt of trifluoromethanesulfonic acid. It is widely recognized for its role as a Lewis acid catalyst in various chemical reactions, particularly in organic synthesis. This compound is typically found as a white powder and is commercially available, although some researchers prefer to synthesize it in the laboratory to ensure consistency in their results .

科学研究应用

Zinc trifluoromethanesulfonate has a wide range of applications in scientific research:

-

Chemistry:

-

Biology and Medicine:

-

Industry:

作用机制

Target of Action

Zinc trifluoromethanesulfonate, also known as Zinc triflate, is a Lewis acid . It primarily targets molecules that can donate a pair of electrons, acting as a Lewis base. This includes a wide range of organic compounds, particularly those involved in nucleophilic addition and aldol reactions .

Mode of Action

As a Lewis acid, Zinc trifluoromethanesulfonate can accept a pair of electrons from a Lewis base during a chemical reaction . This interaction leads to the formation of an adduct, a product of a direct addition of two or more distinct molecules . In the context of aldol reactions, it acts as a catalyst, facilitating the reaction without being consumed .

Biochemical Pathways

The exact biochemical pathways affected by Zinc trifluoromethanesulfonate can vary depending on the specific reaction it catalyzes. For instance, in silylation reactions, it aids in the addition of silyl groups to molecules . This can impact various biochemical pathways, particularly those involving the modified molecules.

Pharmacokinetics

As a catalyst, it’s expected to remain unchanged during the reaction and can potentially be recovered and reused .

Result of Action

The primary result of Zinc trifluoromethanesulfonate’s action is the facilitation of chemical reactions. It enables or speeds up reactions such as nucleophilic additions and aldol reactions, leading to the formation of new compounds .

Action Environment

The efficacy and stability of Zinc trifluoromethanesulfonate can be influenced by various environmental factors. For instance, the presence of moisture might affect its stability, given that it’s hygroscopic . The reaction conditions, such as temperature and solvent, can also impact its catalytic activity .

生化分析

Biochemical Properties

Zinc trifluoromethanesulfonate acts as a Lewis acid in nucleophilic addition and as a catalyst in aldol reactions . It plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely due to the zinc ion’s ability to bind and stabilize these molecules .

Cellular Effects

Zinc trifluoromethanesulfonate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it destroys radicals which are normally produced within the cells and which are toxic to biological systems .

Molecular Mechanism

At the molecular level, zinc trifluoromethanesulfonate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is primarily due to its role as a Lewis acid, facilitating nucleophilic addition and catalyzing aldol reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc trifluoromethanesulfonate change over time. It has been used in high-temperature zinc-ion batteries, demonstrating significant improvements in conductivity and stability

Dosage Effects in Animal Models

The effects of zinc trifluoromethanesulfonate vary with different dosages in animal models. While specific studies on zinc trifluoromethanesulfonate are limited, it is known that zinc salts have been evaluated for biosecurity and biocompatibility in animal models

Metabolic Pathways

Zinc trifluoromethanesulfonate is involved in several metabolic pathways. It interacts with various enzymes and cofactors . Detailed information on the specific metabolic pathways that zinc trifluoromethanesulfonate is involved in, including any effects on metabolic flux or metabolite levels, is currently limited.

准备方法

Synthetic Routes and Reaction Conditions: Zinc trifluoromethanesulfonate can be synthesized through several methods:

-

Reaction with Trifluoromethanesulfonic Acid and Zinc:

Reaction: Zn + 2 HOTf → Zn(OTf)₂ + H₂↑

Conditions: This reaction is typically carried out in acetone or methanol at room temperature, followed by refluxing for a few hours

-

Reaction with Zinc Carbonate and Trifluoromethanesulfonic Acid:

Reaction: ZnCO₃ + 2 HOTf → Zn(OTf)₂ + H₂O + CO₂↑

Conditions: The reaction is conducted in dry methanol at room temperature, with the evolution of carbon dioxide.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis methods mentioned above can be scaled up for industrial applications. The choice of solvent and reaction conditions may vary to optimize yield and purity.

化学反应分析

Types of Reactions: Zinc trifluoromethanesulfonate primarily acts as a Lewis acid catalyst and participates in various types of reactions:

-

Nucleophilic Addition:

Reagents and Conditions: Often used in aldol reactions and nucleophilic additions, typically under mild conditions.

Major Products: Aldol products, nucleophilic addition products.

-

Silylation Reactions:

Reagents and Conditions: Used with chlorosilanes to promote the silylation of alkynes.

Major Products: Alkynylsilanes.

-

Reductive Amination:

Reagents and Conditions: Utilized in the greener synthesis of amines by reductive amination with hydrogen gas.

Major Products: Amines.

相似化合物的比较

-

Zinc Trifluoromethanesulfinate:

-

Zinc Difluoromethanesulfinate:

-

Aluminum Trifluoromethanesulfonate:

Uniqueness: Zinc trifluoromethanesulfonate is unique due to its high catalytic efficiency and versatility in various chemical reactions. Its ability to enhance the performance of zinc-ion batteries further distinguishes it from other similar compounds .

属性

CAS 编号 |

54010-75-2 |

|---|---|

分子式 |

CHF3O3SZn |

分子量 |

215.5 g/mol |

IUPAC 名称 |

trifluoromethanesulfonic acid;zinc |

InChI |

InChI=1S/CHF3O3S.Zn/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI 键 |

NGOCMUBXJDDBLB-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2] |

规范 SMILES |

C(F)(F)(F)S(=O)(=O)O.[Zn] |

Key on ui other cas no. |

54010-75-2 |

Pictograms |

Corrosive |

相关CAS编号 |

1493-13-6 (Parent) |

同义词 |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

产品来源 |

United States |

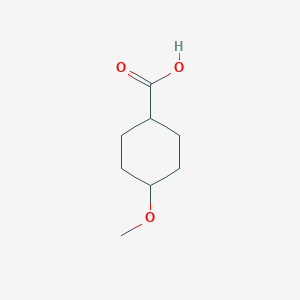

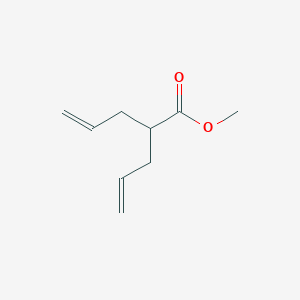

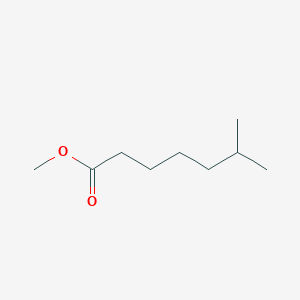

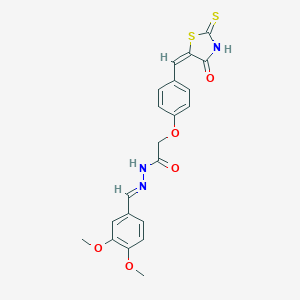

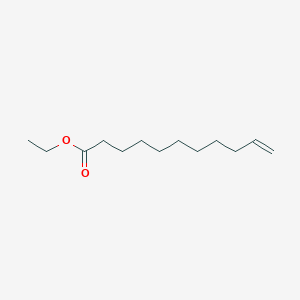

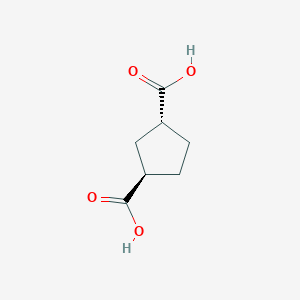

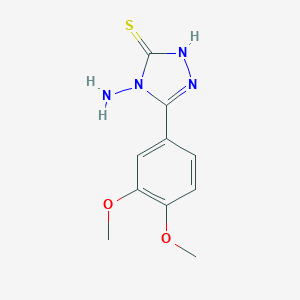

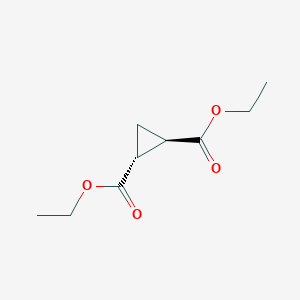

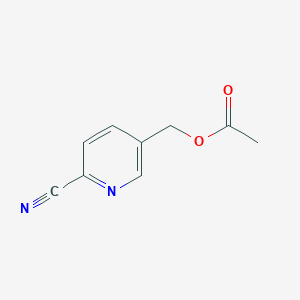

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Zn(OTf)2 function as a catalyst?

A1: Zn(OTf)2 acts as a Lewis acid catalyst, meaning it can accept electron pairs from reactants. This interaction facilitates various chemical transformations. [, , , , , ]

Q2: What are some notable reactions catalyzed by Zn(OTf)2?

A2: Zn(OTf)2 catalyzes diverse reactions, including:- Synthesis of acyl azides from acyl benzotriazoles and sodium azide. []- Preparation of butanone-glycol ketal. []- Formal alkyne hydration followed by a Smiles rearrangement to synthesize enol ethers. []- Carboxylation of propylene glycol to propylene carbonate. []- Three-component condensation reactions to synthesize dihydropyrimidinones (Biginelli-like reactions). []- para-Selective amination of anilines and phenols with quinoneimides. []

Q3: What are the advantages of using Zn(OTf)2 as a catalyst?

A3: Zn(OTf)2 offers several benefits as a catalyst:- Mild reaction conditions: Often requiring lower temperatures and pressures compared to other catalysts. [, ]- High selectivity: Demonstrates excellent selectivity in specific reactions, like para-selective amination. []- Recyclability: Can be recovered and reused in certain reactions, improving sustainability. []

Q4: How does Zn(OTf)2 enhance the performance of zinc-ion batteries?

A4: Zn(OTf)2 is a key component in electrolytes for zinc-ion batteries. It contributes to:- High ionic conductivity: Enables efficient ion transport within the battery. [, , , ]- Stable zinc electrochemistry: Helps suppress dendrite formation and parasitic reactions at the zinc anode, improving battery lifespan and safety. [, , , , , ]

Q5: Is Zn(OTf)2 compatible with different types of electrolytes?

A5: Yes, Zn(OTf)2 has shown compatibility with various electrolyte systems, including:- Aqueous electrolytes with organic solvent additives (e.g., dimethyl carbonate). []- Ionic liquid-based gel polymer electrolytes (e.g., with PVDF-HFP polymer and EMITf ionic liquid). [, , , ]- Deep eutectic electrolytes (e.g., with lithium bis(trifluoromethanesulfonyl)imide and N-methylacetamide). []

Q6: Does Zn(OTf)2 affect the stability of zinc anodes?

A6: Zn(OTf)2 plays a crucial role in stabilizing zinc anodes:- Formation of protective interphases: Participates in forming robust, ZnF2 and ZnCO3-rich interphases on the zinc surface, mitigating dendrite growth and side reactions. [, , ]- Modified solvation structure: Alters the solvation sheath of Zn2+ ions, influencing deposition behavior and enhancing anode stability. [, , ]

Q7: What is the molecular formula and weight of Zn(OTf)2?

A7: The molecular formula is Zn(CF3SO3)2, and its molecular weight is 363.58 g/mol.

Q8: Are there spectroscopic techniques used to characterize Zn(OTf)2?

A8: Yes, various spectroscopic methods are used:- Infrared (IR) spectroscopy: Provides information about the vibrational modes of the molecule, particularly the S=O and C-F bonds. []- Nuclear magnetic resonance (NMR) spectroscopy: Can be used to study the interaction of Zn(OTf)2 with other molecules, such as solvents or ligands. []

Q9: Have computational methods been employed to study Zn(OTf)2?

A9: Yes, computational chemistry plays a role in understanding:- Solvation structure: Simulations provide insights into how Zn(OTf)2 interacts with solvents, influencing electrolyte properties. [, ]- Interface stability: Calculations help analyze the stability of Zn(OTf)2-containing interfaces in batteries, guiding material design. []- Reaction mechanisms: Theoretical studies can elucidate reaction pathways and intermediates in Zn(OTf)2-catalyzed transformations.

Q10: Are there any formulation strategies to improve Zn(OTf)2 stability?

A12: Incorporating Zn(OTf)2 into polymer matrices or combining it with hydrophobic components can enhance its stability and prevent moisture uptake. For instance, ionic liquid-based gel polymer electrolytes effectively encapsulate Zn(OTf)2, improving its long-term performance in battery applications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。